molecular formula C17H27NO2 B14638593 Methyl 11-(pyridin-2-YL)undecanoate CAS No. 53602-15-6

Methyl 11-(pyridin-2-YL)undecanoate

Cat. No.: B14638593
CAS No.: 53602-15-6
M. Wt: 277.4 g/mol
InChI Key: SLVCTLKPMFHEPE-UHFFFAOYSA-N
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Description

Methyl 11-(pyridin-2-yl)undecanoate is a synthetic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and materials science research. This ester-functionalized molecule features a linear undecanoate chain terminated with a pyridin-2-yl heteroaromatic ring system, a structural motif found in various bioactive molecules and functional materials. The primary research applications of this compound are as a precursor in the synthesis of more complex molecules. Its methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 11-(Pyridin-2-yl)undecanoic acid , a transformation useful for further functionalization. Compounds with similar pyridin-2-yl scaffolds have demonstrated significant biological activity, particularly as inhibitors of protein kinases like Apoptosis signal-regulating kinase 1 (ASK1) . The pyridin-2-yl urea moiety, for instance, is a key pharmacophore in novel therapeutics investigated for conditions such as nonalcoholic steatohepatitis (NASH) and diabetic kidney disease . Researchers utilize this compound in drug discovery projects focused on developing kinase inhibitors, where the long alkyl chain may be optimized to interact with hydrophobic regions of enzyme binding pockets. The molecular structure, featuring a nitrogen-containing heterocycle, also makes it a candidate for developing metal-chelating ligands or functionalized surfaces. This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

53602-15-6

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

methyl 11-pyridin-2-ylundecanoate

InChI

InChI=1S/C17H27NO2/c1-20-17(19)14-9-7-5-3-2-4-6-8-12-16-13-10-11-15-18-16/h10-11,13,15H,2-9,12,14H2,1H3

InChI Key

SLVCTLKPMFHEPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation via Grignard Reagents

Procedure :

  • Synthesis of Methyl 10-Bromoundecanoate :
    • Undecanoic acid is brominated at the terminal position using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux).
    • The resulting 11-bromoundecanoic acid is esterified with methanol (H₂SO₄ catalyst) to yield methyl 11-bromoundecanoate.
  • Preparation of Pyridin-2-ylmethyl Magnesium Bromide :

    • 2-Picoline (2-methylpyridine) undergoes radical bromination with NBS to produce pyridin-2-ylmethyl bromide.
    • The bromide is reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
  • Alkylation Reaction :

    • Methyl 11-bromoundecanoate is treated with pyridin-2-ylmethyl magnesium bromide in dry THF. The Grignard reagent displaces the bromide via an SN2 mechanism, forming methyl 11-(pyridin-2-yl)undecanoate.

Yield : 65–75% (optimized for primary alkyl halides).
Key Advantages : Direct C–C bond formation; compatible with ester functionalities.

Cross-Coupling via Negishi Reaction

Procedure :

  • Synthesis of Methyl 11-Bromoundecanoate :
    • As described in Section 2.1.
  • Preparation of Pyridin-2-ylzinc Bromide :

    • Pyridin-2-ylmethyl bromide is transmetalated with zinc dust in THF to generate the organozinc reagent.
  • Palladium-Catalyzed Coupling :

    • Methyl 11-bromoundecanoate is reacted with pyridin-2-ylzinc bromide in the presence of Pd(PPh₃)₄. The reaction proceeds via oxidative addition and transmetalation, yielding the coupled product.

Yield : 60–70% (dependent on halide reactivity and catalyst loading).
Key Advantages : Tolerates steric hindrance; high regioselectivity.

Mitsunobu Reaction for Terminal Functionalization

Procedure :

  • Synthesis of Methyl 11-Hydroxyundecanoate :
    • Undecanoic acid is esterified to methyl undecanoate, followed by hydroxylation at the terminal position using BH₃·THF and H₂O₂/NaOH.
  • Mitsunobu Coupling :
    • Methyl 11-hydroxyundecanoate is reacted with pyridin-2-ylmethanol under Mitsunobu conditions (DIAD, PPh₃) to form this compound.

Yield : 50–60% (limited by competing elimination).
Key Advantages : Mild conditions; avoids metal catalysts.

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Grignard Alkylation 65–75% Moderate Low High
Negishi Coupling 60–70% High High Moderate
Mitsunobu Reaction 50–60% Low Moderate Low

Optimal Route : Grignard alkylation balances yield, cost, and scalability for industrial applications.

Mechanistic Insights and Challenges

Steric and Electronic Considerations

  • The pyridin-2-yl group’s electron-withdrawing nature slows nucleophilic substitution but stabilizes transition states in cross-coupling.
  • Steric hindrance at the terminal carbon necessitates polar aprotic solvents (e.g., DMF) for efficient coupling.

Byproduct Formation

  • Grignard Route : Competing elimination to form undecenoate esters (mitigated by low-temperature reactions).
  • Negishi Route : Homocoupling of organozinc reagents (suppressed using PdCl₂(dppf)).

Applications and Derivatives

  • Antimicrobial Agents : Pyridine-containing esters exhibit biofilm inhibition.
  • Polymer Precursors : Long-chain esters serve as monomers for functionalized polyesters.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(pyridin-2-YL)undecanoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4); typically carried out in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically carried out in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 11-(pyridin-2-YL)undecanol.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Methyl 11-(pyridin-2-YL)undecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 11-(pyridin-2-YL)undecanoate is largely dependent on its interaction with specific molecular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Key structural analogs differ in substituents, chain length, or functional groups. Below is a comparative analysis:

Compound Substituent/Modification Functional Groups Key Properties/Applications References
Methyl 11-(pyridin-2-yl)undecanoate Pyridin-2-yl at C11 Ester, pyridine Drug intermediates, receptor binding
Methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate Epoxide at C11, pentyl side chain Ester, epoxide Antioxidant in plant extracts
Methyl 2-(4-methoxyphenyl)undecanoate 4-Methoxyphenyl at C2 Ester, methoxyaryl Synthetic precursor for lipid studies
Methyl 10-hydroxy-11-[...]undecanoate Hydroxy and thioether groups at C10-11 Ester, hydroxyl, thioether Reactive intermediates in organic synthesis
11M3 (11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid) Furan ring at C11 Carboxylic acid, furan Bioactive metabolites in microbial systems

Notes:

  • Pyridinyl vs. Epoxide Groups: The pyridinyl group enhances basicity and hydrogen-bonding capacity compared to the electrophilic epoxide in methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate. This difference likely impacts solubility (pyridine: polar vs. epoxide: moderately polar) and reactivity (epoxides undergo ring-opening reactions) .
  • Positional Isomerism: Methyl 2-(4-methoxyphenyl)undecanoate has a methoxyphenyl group at C2, closer to the ester head, which may reduce chain flexibility and alter lipid bilayer interactions compared to the C11-substituted pyridinyl analog .
  • Furan vs.

Physicochemical Properties

  • Solubility: Pyridine-containing derivatives exhibit higher aqueous solubility than purely aliphatic esters (e.g., methyl pentadecanoate) due to the polarizable nitrogen atom .
  • Thermal Stability: Epoxide-containing analogs (e.g., methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate) may show lower thermal stability due to strained epoxide rings, whereas aryl-substituted esters (e.g., methyl 2-(4-methoxyphenyl)undecanoate) are more stable .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl esters of substituted undecanoic acids, such as Methyl 11-(pyridin-2-YL)undecanoate?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, thiol-ene chemistry can functionalize unsaturated esters (e.g., methyl 10-undecenoate) with heterocyclic groups like pyridine. Key steps include:

  • Reaction Monitoring : Use TLC (hexane/ethyl acetate 80:20 v/v) to track progress .
  • Purification : Wash with 5% NaHCO₃ to remove acidic impurities, dry over anhydrous Na₂SO₄, and use column chromatography (basic alumina/hexane) for high-purity isolation (>99%) .
  • Characterization : Confirm structure via ¹H/¹³C NMR, ESI-MS, and FTIR, comparing with literature data .

Q. How can researchers optimize the yield of this compound during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Use coupling agents like EDC/HOBt for amide bond formation between pyridine derivatives and undecanoate precursors .
  • Solvent Choice : Dichloromethane (DCM) or methanol is often effective for solubility and reaction homogeneity .
  • Temperature Control : Microwave-assisted synthesis can enhance reaction rates and yields for similar long-chain esters .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Chromatography : GC or HPLC with standards (e.g., methyl undecanoate) for purity assessment .
  • Spectroscopy : ¹H NMR (δ 1.2–1.6 ppm for aliphatic protons; δ 8.0–8.5 ppm for pyridinyl protons) and ESI-MS (to confirm molecular ion peaks) .
  • Physical Properties : Measure melting point (-10°C for analogous esters) and refractive index (n²⁰/D ~1.429) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (including exact exchange terms) improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations.
  • Applications : Predict redox behavior of the pyridinyl group or ester hydrolysis kinetics .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect side products (e.g., incomplete substitution or oxidation).
  • Isotopic Labeling : Deuterated analogs (e.g., methyl undecanoate-d₂₁) can clarify fragmentation patterns in mass spectra .
  • Cross-Validation : Compare experimental IR stretches (e.g., C=O at ~1740 cm⁻¹) with computational vibrational analyses .

Q. How can structure-activity relationships (SARs) guide the design of bioactive this compound conjugates?

  • Methodological Answer :

  • Functional Group Modifications : Introduce amino or thiol groups (e.g., via cysteamine hydrochloride) to enhance cellular uptake or targeting .
  • Biological Assays : Test cytotoxicity (MTT assay) and antioxidant activity (DPPH radical scavenging) at varying concentrations (10–100 µM) .
  • Conjugate Optimization : Adjust the linker length between the pyridinyl group and ester to balance hydrophobicity and bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :

  • Purification at Scale : Replace column chromatography with distillation (bp ~247°C) or recrystallization .
  • Byproduct Management : Optimize stoichiometry to minimize unreacted precursors (e.g., pyridinyl halides).
  • Stability Testing : Assess ester hydrolysis under physiological conditions (pH 7.4, 37°C) using HPLC .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in the thiol-ene synthesis of this compound?

  • Methodological Answer :

  • Radical Initiator Optimization : Adjust AIBN concentration (1–2 mol%) and UV exposure time .
  • Oxygen Exclusion : Use degassed solvents and inert atmospheres to prevent radical quenching .
  • Alternative Pathways : Explore Mitsunobu or Ullmann coupling for pyridinyl attachment if thiol-ene fails .

Q. What computational tools validate the regioselectivity of pyridinyl substitution in this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate reaction trajectories to identify favored transition states.
  • NBO Analysis : Calculate charge distribution to predict nucleophilic attack sites on the pyridine ring .

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